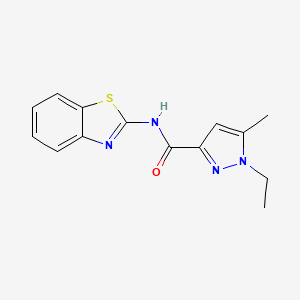

N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide, also known as N-Bz-Et-Me-Pyz-Cbz, is an organic compound commonly used in the synthesis of pharmaceuticals and other compounds. It is a heterocyclic amine derived from pyrazole and benzothiazole and is known for its versatile reactivity. N-Bz-Et-Me-Pyz-Cbz has been used in a variety of scientific research applications, including drug discovery, drug delivery, and biochemistry.

科学的研究の応用

Antibacterial Agents

The synthesis and biological evaluation of N’- (1,3-benzothiazol-2-yl)-arylamides have revealed promising antibacterial activity . Specifically, compounds C3, C5, C9, C13-15, and C17 demonstrated efficacy against Staphylococcus aureus strains. Among these, compound C13, which features a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against S. aureus NCIM 5022 with a minimum inhibitory concentration (MIC) of 13.0 μM. Furthermore, C13 displayed bactericidal activity against S. aureus ATCC 43300 .

Azo Dyes

Researchers have utilized the compound’s structure for creating heterocyclic azo dyes. For instance, Maliyappa and colleagues synthesized four heterocyclic azo dyes (125a–d) by coupling aniline derivatives with 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one at lower temperatures .

2-Substituted Benzothiazoles

An efficient method involves the preparation of 2-substituted benzothiazoles from N’-substituted-N-(2-halophenyl)thioureas , O’-substituted-N-(2-halophenyl)carbamothioates , or N-(2-halophenyl)thioamides . This base-promoted intramolecular C–S bond coupling cyclization occurs in dioxane, yielding the desired products .

Medicinal Chemistry

Benzothiazole derivatives, including our compound of interest, serve as essential scaffolds in medicinal chemistry. They have been associated with diverse biological activities, such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory properties .

Existing Drugs

Several drugs containing the benzothiazole nucleus are available in the market. Notable examples include:

Larvicidal and Adulticidal Activities

2-Aminobenzothiazoles have been investigated for their efficacy against Aedes aegypti mosquitoes, showing potential as larvicides and adulticides .

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c1-3-18-9(2)8-11(17-18)13(19)16-14-15-10-6-4-5-7-12(10)20-14/h4-8H,3H2,1-2H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIGNLSRRDRXAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)NC2=NC3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{6-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide](/img/structure/B6538054.png)

![N-[6-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538058.png)

![N-[6-({[(3-chloro-4-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538065.png)

![1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538078.png)

![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B6538085.png)

![1-ethyl-N-[(2Z)-4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide](/img/structure/B6538107.png)

![1-ethyl-N-{12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene}-1H-pyrazole-3-carboxamide](/img/structure/B6538114.png)

![ethyl 2-[(1-ethyl-1H-pyrazole-3-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6538115.png)

![1-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538146.png)

![N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538151.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538157.png)